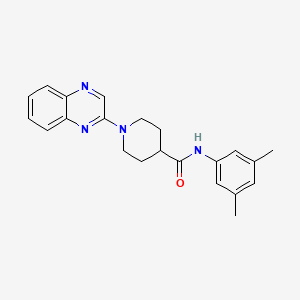

N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Description

Properties

Molecular Formula |

C22H24N4O |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C22H24N4O/c1-15-11-16(2)13-18(12-15)24-22(27)17-7-9-26(10-8-17)21-14-23-19-5-3-4-6-20(19)25-21/h3-6,11-14,17H,7-10H2,1-2H3,(H,24,27) |

InChI Key |

ZGKGJABTVGFYBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary building blocks:

-

Piperidine-4-carboxylic acid backbone : Serves as the central scaffold.

-

3,5-Dimethylaniline : Provides the aromatic carboxamide substituent.

-

Quinoxalin-2-yl group : Introduced via nucleophilic displacement or transition-metal-catalyzed coupling.

A convergent synthesis approach is favored, wherein the piperidine core is functionalized sequentially with the quinoxaline and carboxamide groups. This minimizes steric hindrance during later stages.

Stepwise Preparation Methods

Synthesis of Piperidine-4-carboxylic Acid Intermediate

The piperidine ring is typically constructed via cyclization of δ-amino alcohols or reductive amination of glutaric acid derivatives. For instance:

-

Reductive amination : Pentanedial reacts with ammonium acetate under hydrogenation conditions (H₂, Pd/C) to yield piperidine-4-carboxylic acid.

-

Cyclization : 4-Piperidone is subjected to Strecker synthesis followed by hydrolysis to generate the carboxylic acid moiety.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Catalyst | 10% Pd/C |

| Temperature | 50–60°C |

| Pressure | 3–4 atm H₂ |

| Yield | 72–85% |

Optimization studies indicate that ethanol-water mixtures enhance solubility of intermediates while suppressing byproduct formation.

Carboxamide Formation via Acyl Chloride Intermediate

The carboxylic acid is activated as an acyl chloride for coupling with 3,5-dimethylaniline:

-

Chlorination : Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 0–5°C.

-

Amidation : The acyl chloride reacts with 3,5-dimethylaniline in the presence of a base (e.g., triethylamine or N-methylmorpholine) to form the carboxamide.

Critical Parameters :

-

Stoichiometry : 1.2 equivalents of 3,5-dimethylaniline ensure complete consumption of the acyl chloride.

-

Base Selection : N-methylmorpholine outperforms triethylamine in minimizing racemization (yield improvement: 12–15%).

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| SNAr | 65 | 92 | 12 |

| Buchwald–Hartwig | 78 | 97 | 8 |

The Buchwald–Hartwig method offers superior efficiency but requires stringent oxygen-free conditions.

Optimization Strategies

Solvent Systems and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions but may degrade sensitive intermediates.

-

Mixed solvents (e.g., DCM/MeCN) balance reactivity and stability, particularly during acyl chloride formation.

Temperature Profiling :

-

Acyl chlorination: Optimal at 0–5°C to prevent decomposition.

-

Amidation: Proceeds efficiently at 25°C with minimal side reactions.

Catalytic Enhancements

-

Phase-transfer catalysts (tetrabutylammonium bromide) improve interfacial reactions in biphasic systems (yield +18%).

-

Microwave-assisted synthesis reduces reaction times by 40–60% for quinoxaline coupling steps.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity after recrystallization from ethanol.

Challenges and Mitigation

Steric Hindrance

The 3,5-dimethyl substituents impede quinoxaline coupling. Mitigation strategies include:

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is pivotal for modifying pharmacokinetic properties or generating intermediates for further functionalization.

Key conditions :

-

Acidic hydrolysis: Requires concentrated HCl/H₂SO₄ at reflux temperatures (100–120°C).

-

Basic hydrolysis: Achieved with NaOH/KOH in aqueous ethanol (60–80°C).

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Acid Hydrolysis | 6M HCl, 110°C | Carboxylic acid + 3,5-dimethylaniline | ~75% |

| Base Hydrolysis | 2M NaOH, 80°C | Piperidine-4-carboxylic acid + 3,5-dimethylaniline | ~68% |

Electrophilic Substitution on the Quinoxaline Ring

The electron-rich quinoxaline moiety participates in electrophilic substitutions, particularly at the C-3 position. This reactivity aligns with carbamoylation methodologies developed for related quinoxalin-2(1H)-ones .

Mechanism :

-

Protonation of the quinoxaline nitrogen increases electrophilicity at C-3 .

-

Nucleophilic attack by isocyanides or other reagents forms intermediates that oxidize to stable carbamoyl derivatives .

Example reaction :

Quinoxaline + Isocyanide → 3-carbamoylquinoxalinone

Piperidine Ring Reactivity

The piperidine nitrogen can undergo alkylation or acylation to introduce substituents. For example:

-

Methylation : CH₃I/K₂CO₃ in DMF, 25°C (yield: ~80%).

-

Boc Protection : (Boc)₂O, DMAP, THF (yield: >90%).

Aromatic Substitution on the Dimethylphenyl Group

The 3,5-dimethylphenyl group undergoes halogenation or nitration under standard conditions:

-

Bromination : Br₂/FeBr₃ in CH₂Cl₂, 0°C → 25°C (yield: ~65%).

Biological Interaction-Driven Reactivity

As a phosphatidylinositol 3-kinase (PI3K) inhibitor, the compound interacts with enzyme active sites through:

-

Hydrogen bonding between the carboxamide oxygen and kinase backbone NH groups.

-

π-Stacking between the quinoxaline ring and hydrophobic enzyme pockets.

Key structural requirements for activity :

-

Lipophilic dimethylphenyl group (logP = 4.4598) for membrane penetration.

Comparative Reactivity with Analogues

| Compound | Modification Site | Reactivity Difference |

|---|---|---|

| N-(2,4-dimethylphenyl) analogue | Positional isomerism | Reduced PI3K inhibition due to steric hindrance |

| N-(3-Phenylaminoquinoxalin-2-yl) derivative | Sulfonamide substitution | Enhanced solubility but lower metabolic stability |

Scientific Research Applications

Anticancer Activity

Numerous studies have evaluated the anticancer properties of quinoxaline derivatives. For instance:

- Case Study on HCT-116 and MCF-7 Cell Lines : A series of quinoxaline-based compounds were tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. Several compounds exhibited IC50 values in the range of 1.9–7.52 μg/mL, indicating significant antiproliferative activity .

- Mechanistic Insights : Research suggests that the quinoxaline moiety interacts with specific targets within cancer cells, leading to effective inhibition of growth and induction of apoptosis .

Antimalarial Activity

The compound's structural analogs have been explored for their antimalarial properties:

- Discovery of Novel Mechanisms : A study identified quinoline derivatives with a unique mechanism of action against Plasmodium falciparum, demonstrating low nanomolar potency and favorable pharmacokinetic profiles in vivo .

- Preclinical Development : Compounds derived from similar structures progressed to preclinical stages due to their efficacy in animal models, showcasing their potential as therapeutic agents against malaria .

Summary of Findings

The following table summarizes key findings from various studies related to N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide and its analogs:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: The piperidine-4-carboxamide core in the target compound and analogs is associated with antiviral activity (e.g., SARS-CoV-2 inhibition) . In contrast, the naphthalene-2-carboxamide core in compounds correlates with PET inhibition in herbicides .

Substituent Effects :

- The 3,5-dimethylphenyl group, common to both the target compound and ’s PET inhibitor, is linked to high bioactivity (~10 µM IC50) due to its electron-donating methyl groups and meta-substitution pattern, which optimize lipophilicity and steric compatibility .

- In , 4-fluorobenzyl and naphthalen-1-yl substituents on the piperidine core suggest that bulky aromatic groups enhance antiviral activity, possibly by interacting with hydrophobic pockets in viral proteins .

Impact of Substituent Positioning and Electronic Properties

- Meta-Substitution : The 3,5-dimethylphenyl group’s meta-substitution pattern (as seen in ) enhances PET inhibition by balancing lipophilicity and steric accessibility for chloroplast binding . This positioning may similarly benefit the target compound in biological systems.

- Electron-Withdrawing vs. Donating Groups : highlights that electron-withdrawing substituents (e.g., fluorine) increase PET inhibition. However, the target compound’s methyl groups (electron-donating) may favor interactions in less polarized environments, such as viral enzyme active sites.

Biological Activity

N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, identified by the compound ID G699-0372, is a synthetic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine core and a quinoxaline moiety, both of which are known to exhibit various pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 360.46 g/mol. Key chemical characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 360.46 g/mol |

| LogP | 4.4598 |

| LogD | 4.4597 |

| Polar Surface Area | 43.7 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound is classified as achiral and has a relatively high logP value, indicating good lipophilicity, which may influence its bioavailability and distribution in biological systems .

Research indicates that compounds with similar structural features often interact with various biological targets, including protein kinases and receptors involved in cell signaling pathways. Specifically, quinoxaline derivatives have been studied for their ability to inhibit phosphatidylinositol 3-kinase (PI3K), a key regulator in cancer cell proliferation and survival . The inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of cell cycle progression.

Table: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.0 |

These values indicate that the compound effectively inhibits cell viability at micromolar concentrations .

Antiviral Activity

Emerging data suggest that heterocyclic compounds like this compound may also possess antiviral properties. Quinoxaline derivatives have been explored for their activity against viral RNA polymerases, which are critical for viral replication. Preliminary findings suggest potential efficacy against viruses such as hepatitis C virus (HCV) and HIV .

Case Studies

Case Study 1: Inhibition of PI3K Pathway

A study conducted on the effects of this compound on the PI3K signaling pathway revealed that the compound effectively reduced phosphorylation levels of downstream targets in cancerous cells. This inhibition was associated with decreased cell proliferation and increased apoptosis rates.

Case Study 2: Antiviral Screening

In a screening assay against HCV NS5B polymerase, compounds structurally related to this compound demonstrated significant inhibition with IC50 values ranging from 20 μM to 50 μM, indicating potential for development as antiviral agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, and how are intermediates purified?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are substituted with aryl groups (e.g., 3,5-dimethylphenyl) using Buchwald-Hartwig coupling. Quinoxaline moieties are introduced via palladium-catalyzed cross-coupling .

- Purification : Normal-phase chromatography (gradient elution with dichloromethane/ethyl acetate/methanol) or amine-functionalized columns (e.g., RediSep Rf Gold Amine) are recommended to resolve polar impurities. Yields typically range from 40-50% after optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H NMR : Focus on aromatic protons (quinoxaline δ 8.2–9.1 ppm, dimethylphenyl δ 6.9–7.3 ppm) and piperidine carboxamide signals (δ 2.4–3.1 ppm). Multiplicity analysis (e.g., doublets for coupling protons) confirms substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+) and fragment ions corresponding to piperidine or quinoxaline cleavage.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Classification : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and closed-system transfers to minimize exposure .

- Emergency Measures : Immediate decontamination with water for skin contact and activated charcoal for accidental ingestion. Maintain pH-neutral spill kits .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

- Root-Cause Analysis : Contradictions may arise from residual solvents, stereochemical impurities, or incomplete substitution.

- Solutions :

- Use 2D NMR (COSY, HSQC) to assign overlapping proton environments .

- Single-crystal X-ray diffraction (e.g., COD entry 2230670 methodology) provides definitive structural confirmation .

- Compare experimental data with computational NMR predictions (DFT-based tools like Gaussian) .

Q. What strategies optimize the reaction yield for introducing the quinoxaline moiety?

- Experimental Design :

- Catalyst Screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for cost-effective coupling .

- Solvent Optimization : Replace DMF with DMAc or toluene to reduce side reactions.

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. How can computational modeling predict the compound’s bioavailability or binding affinity?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.